molecular formula C15H26O B1240211 1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol

1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol

Cat. No.: B1240211
M. Wt: 222.37 g/mol
InChI Key: SGAYOTORECIFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol is a sesquiterpenoid.

Scientific Research Applications

  • Copper(I)-Catalyzed Photocycloaddition Applications : This compound has been studied in the context of copper(I)-catalyzed photocycloaddition reactions. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Salomon & Ghosh, 2003).

  • Anodic Oxidation Studies : Research on the anodic oxidation of similar bicyclic compounds reveals insights into the electrochemical behavior of these molecules, which could have implications in materials science and electrochemistry (Baggaley, Brettle, & Sutton, 1975).

  • Conformationally Locked Nucleosides : Studies have shown the synthesis of novel conformationally locked carbocyclic nucleosides derived from related bicyclic alcohols. These nucleosides are important in the development of antiviral and anticancer agents (Hřebabecký, Masojídková, & Holý, 2005).

  • Synthesis of Novel Compounds : The synthesis of new compounds from camphor-derived diamine, involving the bicyclo[2.2.1]heptan-2-ol structure, is crucial in medicinal chemistry for developing new therapeutic agents (Ciber et al., 2023).

  • Bioindustry Prospects : Studies on Cinnamomum camphora, which contain related bicyclic compounds, suggest potential applications in biomedicine and the spicery industry. These compounds could be used in developing new flavors, fragrances, and therapeutic agents (Liu et al., 2011).

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

1,7-dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C15H26O/c1-11(2)6-5-8-14(3)12-7-9-15(14,4)13(16)10-12/h6,12-13,16H,5,7-10H2,1-4H3

InChI Key

SGAYOTORECIFCJ-UHFFFAOYSA-N

SMILES

CC(=CCCC1(C2CCC1(C(C2)O)C)C)C

Canonical SMILES

CC(=CCCC1(C2CCC1(C(C2)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol
Reactant of Route 3
1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol
Reactant of Route 4
1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol
Reactant of Route 5
1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol
Reactant of Route 6
1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol

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